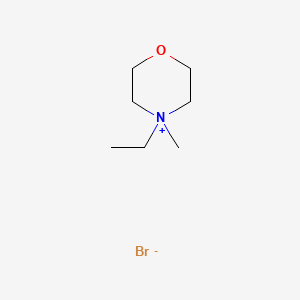

4-Ethyl-4-methylmorpholin-4-ium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133318. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethyl-4-methylmorpholin-4-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO.BrH/c1-3-8(2)4-6-9-7-5-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQZVWGQFXXTIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCOCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886304 | |

| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65756-41-4 | |

| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65756-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065756414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 65756-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1-methylmorpholinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethyl-4-methylmorpholin-4-ium bromide chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-4-methylmorpholin-4-ium Bromide

Introduction

This compound, a quaternary ammonium salt, represents a significant compound within the class of morpholinium-based ionic liquids.[1][2] Its unique molecular architecture, combining a stable heterocyclic cation with a simple halide anion, imparts a range of desirable physicochemical properties. This guide offers a comprehensive exploration of these properties, grounded in established scientific principles and experimental data. We will delve into its synthesis, structural characteristics, thermal behavior, and diverse applications, providing researchers, chemists, and drug development professionals with a detailed understanding of its scientific and practical utility. The narrative is designed to not only present data but to explain the causal relationships between the compound's structure and its function, thereby offering actionable insights for its application in laboratory and industrial settings.

Chemical Identity and Molecular Structure

At its core, this compound is an ionic compound consisting of a positively charged 4-ethyl-4-methylmorpholin-4-ium cation and a negatively charged bromide anion. The permanent positive charge on the nitrogen atom, a defining feature of quaternary ammonium salts, makes its cationic state independent of pH and is fundamental to its chemical behavior.[3]

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 65756-41-4 | [4][5] |

| Molecular Formula | C₇H₁₆BrNO | [1][5] |

| Molecular Weight | 210.12 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder | [1][5] |

| Melting Point | 177 - 187 °C | [5] |

| Purity | ≥ 97% | [1][5] |

Molecular Structure Diagram:

The structure features a central morpholine ring where the nitrogen atom is quaternized by both a methyl and an ethyl group. This arrangement results in a stable, somewhat bulky cation.

Caption: Chemical structure of the 4-Ethyl-4-methylmorpholin-4-ium cation and Bromide anion.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a direct quaternization reaction, a classic and efficient method for preparing quaternary ammonium salts.[3] This process involves the alkylation of a tertiary amine.

Synthesis Pathway:

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of N-methylmorpholine attacks the electrophilic ethyl group of an ethylating agent, typically ethyl bromide.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylmorpholine (1.0 equivalent) in a suitable solvent such as acetonitrile or acetone.

-

Alkylation: Add ethyl bromide (1.1 equivalents) dropwise to the solution at room temperature. The slight excess of the alkylating agent ensures the complete conversion of the tertiary amine.

-

Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: As the product forms, it will often precipitate out of the solvent as a white solid. Cool the reaction mixture to enhance precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash it with a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from a solvent system like ethanol/ethyl acetate.

-

Drying: Dry the purified white crystalline powder under vacuum to remove residual solvent.

Characterization Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the synthesized product.

-

Sample Preparation: Dissolve 5-10 mg of the dried product in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Spectral Interpretation (Expected Signals):

-

¹H NMR: Distinct signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the morpholine ring protons (two multiplets) are expected. The integration of these signals should correspond to the number of protons in each group.

-

¹³C NMR: Signals for the unique carbon atoms of the ethyl, methyl, and morpholine ring moieties will be observed.

-

Physicochemical & Thermal Properties

The properties of this compound are characteristic of many ionic liquids, including high thermal stability and low volatility.[3][6] Morpholinium-based ionic liquids are known for their favorable electrochemical stability and moderate ionic conductivities.[7]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase behavior of the compound.

-

TGA: This technique measures the change in mass of a sample as a function of temperature, revealing its decomposition temperature (Td). Morpholinium salts are generally found to be thermally stable to high temperatures.[8] The stability is influenced by the nature of both the cation and the anion.[9]

-

DSC: This analysis identifies thermal transitions such as melting point (Tm) and glass transition temperature (Tg). For many ionic liquids, a glass transition is observed instead of a sharp melting point.[7]

Experimental Workflow: Thermal Analysis

Caption: Experimental workflow for TGA and DSC thermal analysis.

Applications in Science and Industry

The versatile properties of this compound have led to its use in a wide array of applications.[5]

-

Electrolyte Solutions: Its ionic nature makes it an effective electrolyte for electrochemical applications, including in the development of high-performance batteries and supercapacitors.[5]

-

Phase Transfer Catalyst: As a quaternary ammonium salt, it can facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), enhancing reaction rates and yields in organic synthesis.[5][10][11]

-

Pharmaceutical Development: It is utilized in drug formulation processes, where it can act to improve the solubility and stability of active pharmaceutical ingredients (APIs).[5][10]

-

Green Chemistry: Its low volatility and potential for recyclability position it as a more environmentally friendly alternative to traditional volatile organic solvents in certain chemical processes.[5]

-

Corrosion Inhibition: The compound can be applied in coatings and treatments to protect metal surfaces from corrosion, a valuable application in the automotive and aerospace industries.[5]

-

Antimicrobial Formulations: Like many quaternary ammonium compounds, it exhibits antimicrobial properties, making it a candidate for use in disinfectants and biocides.[5][11]

Safety and Toxicological Profile

As with any chemical compound, proper handling and awareness of potential hazards are paramount.

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statement |

| GHS08 | Danger | H340/H341: May cause/Suspected of causing genetic defects. |

Toxicological Considerations:

-

General Quaternary Ammonium Compounds (QACs): QACs as a class can be irritants to the skin and eyes.[12][13]

-

Morpholine Derivatives: The parent amine, morpholine, is known to be a skin and eye irritant.[13][14] While the toxicological profile of the quaternized form may differ, caution is warranted.

-

Handling: Due to the suspected mutagenicity, it is critical to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound is a versatile quaternary ammonium salt with a compelling profile of chemical and physical properties. Its straightforward synthesis, high thermal stability, and utility as a catalyst, electrolyte, and formulation aid underscore its importance in both academic research and industrial innovation. From advancing green chemistry principles to enabling new technologies in energy storage and pharmaceuticals, its potential is extensive. A thorough understanding of its properties, as detailed in this guide, is the foundation for leveraging its capabilities safely and effectively.

References

-

Physicochemical and solution properties of quaternary-ammonium-salt-type amphiphilic trimeric ionic liquids . RSC Publishing. [Link]

-

Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications . YouTube. [Link]

-

Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes . Nature. [Link]

-

Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern . PMC, National Center for Biotechnology Information. [Link]

-

Morpholinium and piperidinium based ionic liquids: Vaporization thermodynamics . ResearchGate. [Link]

-

Final report on the safety assessment of Cetethyl Morpholinium Ethosulfate . PubMed. [Link]

-

Final Report on the Safety Assessment of Cetethyl Morpholinium Ethosulfate . ResearchGate. [Link]

-

Acute toxicity and biodegradability of N-alkyl-N-methylmorpholinium and N-alkyl-DABCO based ionic liquids . PubMed. [Link]

-

N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 . PubChem, National Center for Biotechnology Information. [Link]

-

Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development . MDPI. [Link]

Sources

- 1. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. m.youtube.com [m.youtube.com]

- 4. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Physicochemical and solution properties of quaternary-ammonium-salt-type amphiphilic trimeric ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01190A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 10. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. researchgate.net [researchgate.net]

Foreword: The Utility of Quaternary Morpholinium Salts in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of 4-Ethyl-4-methylmorpholin-4-ium Bromide

In the landscape of chemical innovation, quaternary ammonium salts (QAS) represent a cornerstone class of compounds with remarkable versatility.[1] Among these, morpholinium-based salts are gaining prominence due to their unique structural and chemical properties. This compound, the subject of this guide, is a prime example. It serves as a highly effective phase transfer catalyst, an electrolyte in electrochemical applications, and a component in the development of ionic liquids and pharmaceutical formulations.[2][3] Its utility stems from the stable, positively charged nitrogen atom within the morpholine ring, which facilitates interactions between different phases and enhances reaction kinetics.[2] This guide provides a comprehensive, field-proven methodology for its synthesis, grounded in fundamental chemical principles and rigorous safety protocols.

Part 1: Mechanistic Rationale and Reagent Selection

The synthesis of this compound is a classic example of the Menshutkin reaction , a process involving the N-alkylation of a tertiary amine with an alkyl halide.[4][5][6] Understanding the underlying mechanism is critical for optimizing reaction conditions and ensuring a high yield of the desired product.

1.1 The Core Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.

-

Nucleophile: N-methylmorpholine, O(CH₂CH₂)₂NCH₃, is a cyclic tertiary amine.[7] The lone pair of electrons on the nitrogen atom acts as the nucleophile, seeking an electron-deficient center. Its tertiary nature prevents unwanted side reactions that can occur with primary or secondary amines.[8]

-

Electrophile: Ethyl bromide (CH₃CH₂Br) serves as the electrophile. The carbon atom bonded to the bromine is electron-deficient due to the high electronegativity of the bromine atom, making it susceptible to nucleophilic attack.

-

Transition State & Product Formation: The nitrogen atom of N-methylmorpholine attacks the electrophilic carbon of ethyl bromide, leading to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond. This forms the quaternary ammonium cation (4-Ethyl-4-methylmorpholin-4-ium) and a bromide anion, which associate to form the final salt product.

1.2 Causality in Reagent and Solvent Selection

The success of the synthesis hinges on the appropriate selection of starting materials and the reaction medium.

| Reagent/Solvent | Role | Key Properties & Selection Rationale |

| N-Methylmorpholine (NMM) | Nucleophilic Tertiary Amine | Formula: C₅H₁₁NOMolar Mass: 101.15 g/mol Appearance: Colorless liquid[7]Rationale: A readily available cyclic tertiary amine.[9] High purity (>98%) is crucial to prevent side reactions. |

| Ethyl Bromide | Ethylating Agent (Electrophile) | Formula: C₂H₅BrMolar Mass: 108.97 g/mol Appearance: Colorless liquid[10]Rationale: An effective and reactive alkylating agent. Must be handled with care due to its volatility and toxicity.[11] |

| Acetonitrile or Methyl Ethyl Ketone (MEK) | Solvent | Rationale: Aprotic polar solvents are ideal for SN2 reactions as they can solvate the cation, stabilizing the transition state without interfering with the nucleophile. They also facilitate the precipitation of the resulting salt, which is often less soluble in these solvents than the starting materials, driving the reaction to completion.[12][13] |

Part 2: Experimental Protocol and Workflow

This section details a self-validating protocol for the synthesis, isolation, and purification of this compound. Adherence to safety precautions is paramount throughout the procedure.

2.1 Safety and Handling Precautions

-

N-Methylmorpholine: Flammable, corrosive, and harmful if swallowed, inhaled, or in contact with skin. Handle in a well-ventilated chemical fume hood.

-

Ethyl Bromide: Highly flammable, toxic, and a suspected carcinogen.[11] All handling must occur within a chemical fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[10][11]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.

2.2 Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Reagent Charging: In a chemical fume hood, charge the flask with N-methylmorpholine (e.g., 10.1 g, 0.1 mol) and a suitable solvent such as acetonitrile (50 mL).[13]

-

Initiation of Reaction: Begin stirring the solution. Using the dropping funnel, add ethyl bromide (e.g., 12.0 g, 0.11 mol, a slight excess) dropwise to the stirred solution over 20-30 minutes. The reaction may be mildly exothermic.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85°C for acetonitrile) and maintain this temperature for 6-8 hours.[12] As the reaction progresses, a white crystalline solid will precipitate from the solution.

-

Isolation of Crude Product: After the reaction period, cool the flask to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, fresh solvent (e.g., 2 x 15 mL cold acetonitrile) to remove any unreacted starting materials.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

2.3 Purification by Recrystallization

-

Transfer the dried crude product to an Erlenmeyer flask.

-

Add a minimal amount of a hot solvent in which the salt is soluble (e.g., ethanol or isopropanol) until the solid just dissolves.

-

Slowly add a co-solvent in which the salt is poorly soluble (e.g., diethyl ether or ethyl acetate) until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

2.4 Experimental Workflow Diagram

Caption: A schematic overview of the synthesis and purification workflow.

Part 3: Product Characterization and Validation

Confirming the identity and purity of the final product is a non-negotiable step. The following data provides a benchmark for validation.

3.1 Physical and Chemical Properties

| Property | Expected Value | Source(s) |

| CAS Number | 65756-41-4 | [2][14][15] |

| Molecular Formula | C₇H₁₆BrNO | [2][16] |

| Molecular Weight | 210.12 g/mol | [2][16] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 177 - 187 °C | [2] |

| Purity (Assay) | ≥ 97% (by titration) | [2] |

3.2 Spectroscopic and Analytical Data

While a specific, published spectrum for this exact compound is not available in the initial search, the expected NMR characteristics can be reliably predicted based on the structure and data from analogous morpholinium salts.[17]

| Analysis Method | Expected Results |

| ¹H NMR | Ethyl Group: A triplet signal for the -CH₃ protons and a quartet for the -NCH₂- protons. Methyl Group: A singlet for the -NCH₃ protons. Morpholine Ring: Two distinct multiplets corresponding to the -NCH₂- and -OCH₂- protons of the ring. |

| ¹³C NMR | Signals corresponding to the unique carbon atoms: two for the ethyl group, one for the methyl group, and two for the morpholine ring carbons. |

| Mass Spectrometry (ESI+) | A prominent peak corresponding to the mass of the cation [C₇H₁₆NO]⁺ at m/z ≈ 130.2. |

Conclusion

The synthesis of this compound via the Menshutkin reaction is a robust and scalable process. By understanding the SN2 mechanism, carefully selecting high-purity reagents and appropriate solvents, and adhering to strict safety protocols, researchers can reliably produce this valuable quaternary ammonium salt. The detailed protocol and characterization benchmarks provided in this guide serve as a comprehensive resource for professionals in drug development and chemical synthesis, enabling the consistent and safe production of this versatile compound for a wide array of applications.

References

- Time in NA. (n.d.). Google Search. Retrieved December 30, 2025.

- Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al₂O₃.

- N-Methylmorpholine: A Versatile Chemical Intermediate and Catalyst. (2025). Leading Chemical Supplier.

-

N-methylmorpholine - Safety Data Sheet. (n.d.). SD Fine-Chem. [Link]

-

N-alkylation of morpholine with other alcohols | Download Table. (n.d.). ResearchGate. [Link]

- CN101157667A - A kind of morpholine quaternary ammonium salt type ionic liquid and preparation method thereof. (n.d.).

-

Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. (n.d.). PMC - NIH. [Link]

-

N-Methylmorpholine: The Versatile Green Chemical. (n.d.). Hainan Sincere Industries. [Link]

- Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Journal of Chemical Research.

-

N-Methylmorpholine. (n.d.). Wikipedia. [Link]

-

Synthesis of Example 1: N-Butyl-N-methylmorpholinium bromide. (n.d.). PrepChem.com. [Link]

-

4-[2-(Diphenylamino)ethyl]-4-methylmorpholin-4-ium bromide. (n.d.). ChemBK. [Link]

-

N-Ethyl-N-methylmorpholinium bromide. (n.d.). PubChem. [Link]

-

N-Methylmorpholine. (n.d.). Ataman Kimya. [Link]

- Uelzmann, H., & Kuhner, P. (1959). Notes. Quaternary 2-Oxomorpholinium Salts.The Journal of Organic Chemistry.

-

Morpholine quaternary ammonium salt ion liquid and preparation method thereof. (n.d.). Patsnap Eureka. [Link]

- Synthesis and characterization of quaternary ammonium salt groups epoxy phenolic resin. (n.d.). Journal of Applied Polymer Science.

-

N-methylmorpholine N-oxide (NMO). (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hnsincere.com [hnsincere.com]

- 7. N-Methylmorpholine - Wikipedia [en.wikipedia.org]

- 8. aozunasia.com [aozunasia.com]

- 9. atamankimya.com [atamankimya.com]

- 10. ETHYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

- 12. prepchem.com [prepchem.com]

- 13. Morpholine quaternary ammonium salt ion liquid and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 14. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Ethyl-4-methylmorpholinium Bromide | CymitQuimica [cymitquimica.com]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. CN101157667A - A kind of morpholine quaternary ammonium salt type ionic liquid and preparation method thereof - Google Patents [patents.google.com]

4-Ethyl-4-methylmorpholin-4-ium bromide CAS number 65756-41-4

An In-depth Technical Guide to 4-Ethyl-4-methylmorpholin-4-ium Bromide (CAS: 65756-41-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 65756-41-4), a quaternary ammonium salt, has emerged as a versatile compound with significant utility across diverse scientific domains. This guide provides a comprehensive technical overview of its chemical identity, synthesis, and multifaceted applications, with a particular focus on its roles as a phase transfer catalyst, an ionic liquid, and an agent in pharmaceutical development. We will delve into the mechanistic principles that underpin its functionality, provide detailed experimental protocols, and consolidate essential safety and handling information. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique properties of this compound in their work.

Core Chemical Identity and Physicochemical Properties

This compound, also known as N-Ethyl-N-methylmorpholinium bromide, is a quaternary ammonium salt featuring a morpholinium cation.[1][2] The central nitrogen atom is covalently bonded to a methyl group, an ethyl group, and two methylene groups within the morpholine ring, resulting in a permanent positive charge that is balanced by a bromide anion.[1] This ionic structure dictates its physical and chemical behavior, such as its solid, crystalline nature at room temperature and its solubility in polar solvents.[1]

Its classification as an ionic liquid in some contexts stems from its potential for a low melting point, high thermal stability, and low volatility, which are characteristic traits of this class of materials.[1][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 65756-41-4 | [1][3][4][6] |

| Molecular Formula | C₇H₁₆BrNO | [2][3][4][7] |

| Molecular Weight | 210.12 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2][6] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 177 - 187 °C | [3][4] |

| SMILES | CC[N+]1(CCOCC1)C.[Br-] | [1][2][4] |

| InChI Key | ACQZVWGQFXXTIX-UHFFFAOYSA-M | [1][2][6][7] |

| Purity | ≥ 97% | [3][6][7] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a direct quaternization reaction. This is a classic Sₙ2 reaction where the lone pair of electrons on the tertiary amine (N-methylmorpholine) acts as a nucleophile, attacking the electrophilic ethyl group of an ethylating agent, such as ethyl bromide. The result is the formation of a new carbon-nitrogen bond and the formal positive charge on the nitrogen atom.

Caption: Synthesis of this compound.

General Synthesis Protocol

This protocol describes a representative method for the synthesis of this compound.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylmorpholine (1.0 eq) in a suitable solvent such as acetonitrile or acetone.

-

Reaction Initiation: Add ethyl bromide (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Completion: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, a white solid, will often precipitate from the solution. If not, the solvent can be reduced under vacuum to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Drying: Dry the purified white crystalline powder under vacuum to yield the final product.

Spectroscopic Characterization

Confirmation of the structure and purity is critical and is typically achieved using standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence of the structure. Expected signals would include:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet for the methylene protons (-CH₂-) of the ethyl group, adjacent to the methyl group.

-

A singlet for the methyl protons (-CH₃) directly attached to the nitrogen.

-

Two multiplets corresponding to the two sets of non-equivalent methylene protons within the morpholine ring.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct peaks for each unique carbon environment: the methyl and methylene carbons of the ethyl group, the N-methyl carbon, and the two different methylene carbons of the morpholine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations from the alkyl groups below 3000 cm⁻¹ and C-O-C stretching from the morpholine ether linkage.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode would show a peak corresponding to the mass of the 4-Ethyl-4-methylmorpholin-4-ium cation (C₇H₁₆NO⁺).

Key Applications and Mechanisms of Action

This compound's utility stems from its unique combination of ionic character, organic structure, and stability.

Phase Transfer Catalysis

As a quaternary ammonium salt, it excels as a phase transfer catalyst (PTC).[3][4][8] PTCs are essential in organic synthesis for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).

Mechanism: The morpholinium cation is soluble in the organic phase due to its alkyl groups. It can pair with an anionic reactant from the aqueous phase (e.g., hydroxide, cyanide) and transport it into the organic phase where the reaction with the organic-soluble substrate can occur. After the reaction, the cation returns to the aqueous phase to repeat the cycle. This process dramatically increases reaction rates.[3]

Caption: Mechanism of Phase Transfer Catalysis.

Pharmaceutical Development and Drug Formulation

In the pharmaceutical sector, this compound is used in drug formulation processes.[3] Its ionic nature can be exploited to:

-

Improve Solubility: It can act as a hydrotropic agent or co-solvent to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).

-

Enhance Stability: By forming ion pairs with APIs or interacting with formulation excipients, it can contribute to the overall stability of a drug product.[3]

-

Serve as an Additive: It has been noted as an effective additive in pharmaceutical formulations for process optimization.[4]

Electrochemistry and Green Chemistry

The compound's high thermal stability and low volatility make it an attractive candidate for applications as an ionic liquid.[3][5] These properties are highly desirable in "green chemistry" initiatives, as they can replace volatile organic compounds (VOCs) as solvents.[3] In electrochemistry, it can serve as an electrolyte in batteries and supercapacitors, providing a medium for ion transport.[3]

Antimicrobial Activity

Like many quaternary ammonium compounds ("quats"), it exhibits antimicrobial properties.[1][3][9] The positively charged nitrogen center is drawn to the negatively charged cell membranes of bacteria and fungi.[9]

Mechanism: The alkyl chains of the cation intercalate into the lipid bilayer of the microbial cell membrane, disrupting its structure and integrity. This leads to the leakage of essential cytoplasmic components and ultimately, cell death.[10][11] This physical mode of action makes the development of microbial resistance less likely compared to antibiotics that target specific metabolic pathways.[11]

Safety, Handling, and Storage

It is imperative to handle this compound with appropriate safety precautions, as it is classified as a potential mutagen.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Pictogram | GHS08 | Health Hazard | [6] |

| Signal Word | Warning / Danger | [6][12] | |

| Hazard Statement | H341 (H340) | Suspected of causing genetic defects. | [2][4][6][12][13] |

| Precautionary | P201 | Obtain special instructions before use. | [4][12][13] |

| Precautionary | P202 | Do not handle until all safety precautions have been read and understood. | [4][12][13] |

| Precautionary | P280/P281 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][6][12] |

| Precautionary | P308+P313 | IF exposed or concerned: Get medical advice/attention. | [4][6][12][13] |

| Precautionary | P405 | Store locked up. | [6][12] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. | [4][6][12][13] |

-

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Storage: Store in a tightly closed container in a cool, dry place.[12] It should be kept under an inert atmosphere (e.g., Nitrogen) to protect from moisture.[4][12] The recommended storage temperature is room temperature (10°C - 25°C).[4]

Conclusion and Future Outlook

This compound is a highly versatile and valuable chemical for both industrial and research settings.[1] Its efficacy as a phase transfer catalyst, its potential as a green ionic liquid, and its utility in pharmaceutical formulations underscore its importance. The unique structure of the morpholinium cation continues to be an area of interest for influencing biological activity and molecular interactions.[1] Future research will likely focus on expanding its applications in materials science, developing novel catalytic systems, and exploring its potential in advanced drug delivery systems, while always maintaining a rigorous approach to its safe handling and environmental impact.

References

- Current time information in NA. (n.d.). Google.

- 4-Ethyl-4-methylmorpholinium bromide. (n.d.). Chem-Impex.

- CAS 65756-41-4: Morpholinium, 4-ethyl-4-methyl-, bromide (… (n.d.). CymitQuimica.

- 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641. (n.d.). Biosynth.

- This compound | 65756-41-4. (n.d.). Sigma-Aldrich.

- How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. (2022, January 27). Pharmaceutical Technology.

- N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453. (n.d.). PubChem.

- Quaternary Ammonium Salts. (n.d.). SACHEM, Inc.

- This compound. (n.d.). CymitQuimica.

- Quaternary ammonium salts – Knowledge and References. (n.d.). Taylor & Francis.

- Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (n.d.). PMC.

- Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. (2023, February 7). ACS Publications.

- 4-Ethyl-4-methylmorpholinium Bromide | 65756-41-4. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- CAS 69227-51-6: N-Ethyl-N-methylpyrrolidinium bromide. (n.d.). CymitQuimica.

- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.

- Bromure de 4-éthyl-4-méthylmorpholinium. (n.d.). Chem-Impex.

- SAFETY DATA SHEET. (2025, October 16). TCI Chemicals.

Sources

- 1. CAS 65756-41-4: Morpholinium, 4-ethyl-4-methyl-, bromide (… [cymitquimica.com]

- 2. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641 [biosynth.com]

- 5. CAS 69227-51-6: N-Ethyl-N-methylpyrrolidinium bromide [cymitquimica.com]

- 6. This compound | 65756-41-4 [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. sacheminc.com [sacheminc.com]

- 9. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 4-Ethyl-4-methylmorpholinium Bromide | 65756-41-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-4-methylmorpholin-4-ium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-4-methylmorpholin-4-ium bromide, a quaternary ammonium salt, is a compound of increasing interest across various scientific disciplines. Its utility as a phase transfer catalyst, an electrolyte in electrochemical applications, and a component in pharmaceutical formulations underscores the importance of a thorough understanding of its physical properties.[1][2] This guide provides a comprehensive overview of the core physical characteristics of this compound, detailing its structural and physicochemical properties. The information presented herein is intended to support researchers and developers in the effective application and manipulation of this versatile compound.

Chemical Identity and Structure

This compound is identified by the CAS number 65756-41-4.[3][4][5] Its molecular structure consists of a morpholinium cation, where the nitrogen atom is quaternized with both a methyl and an ethyl group, and a bromide anion. This ionic nature is fundamental to many of its physical properties.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| CAS Number | 65756-41-4 | [3][4][5] |

| Molecular Formula | C₇H₁₆BrNO | [5] |

| Molecular Weight | 210.12 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | CC[N+]1(C)CCOCC1.[Br-] | [3] |

| InChI Key | ACQZVWGQFXXTIX-UHFFFAOYSA-M | [3][5][6] |

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various experimental and industrial settings.

Appearance and Morphology

At room temperature, this compound presents as a white to light yellow crystalline powder.[2] The crystalline nature suggests a well-ordered lattice structure in the solid state.

Melting Point

The melting point of this compound is reported to be in the range of 177-187 °C.[2] This relatively high melting point is characteristic of ionic compounds, reflecting the strong electrostatic forces between the morpholinium cation and the bromide anion in the crystal lattice.

Solubility

As a quaternary ammonium salt, this compound is soluble in polar solvents. It is explicitly reported to be soluble in water. Its ionic character also suggests solubility in other polar solvents such as ethanol and methanol. This property is crucial for its use in aqueous reaction media and as an electrolyte in non-aqueous battery systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound. A study on N-substituted morpholines provides a basis for predicting the chemical shifts.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups attached to the nitrogen atom, as well as the protons of the morpholine ring. The protons on the carbons adjacent to the positively charged nitrogen will be deshielded and appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the ethyl and methyl carbons, and the carbons of the morpholine ring. The carbons directly bonded to the nitrogen atom will exhibit the largest downfield shift due to the electron-withdrawing effect of the quaternary ammonium center.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound would be characterized by the vibrational modes of the morpholinium cation. Key expected absorptions include C-H stretching vibrations of the alkyl groups and the morpholine ring, as well as C-O-C stretching of the ether linkage within the morpholine ring. The absence of an N-H stretching band confirms the quaternary nature of the nitrogen atom.

Thermal Stability

The thermal stability of quaternary ammonium salts is a critical consideration for applications involving elevated temperatures. The primary decomposition pathway for such compounds is typically the Hofmann elimination reaction. For this compound, heating would likely lead to the formation of N-methylmorpholine, ethene, and hydrogen bromide. The onset of thermal decomposition can be precisely determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Crystallography

While a specific crystal structure determination for this compound has not been found in the reviewed literature, insights can be drawn from the crystal structure of the closely related 4-methylmorpholinium bromide.[9] It is expected that this compound would also crystallize in a well-defined lattice, likely a monoclinic or orthorhombic system. The crystal packing would be dominated by electrostatic interactions between the 4-ethyl-4-methylmorpholin-4-ium cations and the bromide anions. Hydrogen bonding, if any, would be weak and involve the C-H donors of the organic cation and the bromide acceptor.

Safety and Handling

A comprehensive understanding of the safety and handling requirements is paramount when working with any chemical substance.

Hazard Identification

According to safety data sheets, this compound is suspected of causing genetic defects (H341) and is classified under Germ cell mutagenicity, Category 2.[10]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |

Recommended Handling Procedures

Given the potential health hazards, stringent safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[11]

-

Engineering Controls: Use in a well-ventilated area, preferably with a local exhaust ventilation system to prevent dust dispersion.[10][11]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10][11]

-

Storage: Store in a cool, shaded, and dry place in a tightly closed container under an inert atmosphere. The substance should be stored locked up.[10][11]

Experimental Protocols

To provide a practical context for the properties discussed, this section outlines standard methodologies for their determination.

Melting Point Determination

The melting point of this compound can be accurately determined using a Differential Scanning Calorimeter (DSC).

Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the solid-to-liquid phase transition.

Synthesis

A general method for the synthesis of N-alkyl-N-methylmorpholinium bromides involves the quaternization of N-methylmorpholine with the corresponding alkyl bromide.

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylmorpholine in a suitable solvent such as methyl ethyl ketone.

-

Reagent Addition: Add an equimolar amount of ethyl bromide dropwise to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.

-

Product Isolation: Upon cooling, the product will crystallize out of the solution. Collect the solid by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the structure and properties of this compound and a typical experimental workflow for its characterization.

Caption: Relationship between molecular structure and physical properties.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This compound is a quaternary ammonium salt with a distinct set of physical properties that make it a valuable compound in various research and industrial applications. Its high melting point, solubility in polar solvents, and predictable spectroscopic characteristics are all direct consequences of its ionic nature. A thorough understanding of these properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization. This guide provides the foundational knowledge for researchers and professionals to confidently work with this compound.

References

- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: 4-Ethyl-4-methylmorpholinium Bromide.

- TCI Chemicals. (2025, October 16). SAFETY DATA SHEET: 4-Ethyl-4-methylmorpholinium Bromide.

- Wiley-VCH. (n.d.). Supporting Information.

- PubChem. (n.d.). N-Ethyl-N-methylmorpholinium bromide.

- Sigma-Aldrich. (n.d.). This compound.

- Biosynth. (n.d.). 4-Ethyl-4-methylmorpholinium bromide | 65756-41-4 | QCA75641.

- CymitQuimica. (n.d.). CAS 65756-41-4: Morpholinium, 4-ethyl-4-methyl-, bromide (1:1).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Ethyl-4-methylmorpholinium Bromide | 65756-41-4.

- CymitQuimica. (n.d.). This compound.

- Magnetic Resonance in Chemistry. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.

- BLD Pharm. (n.d.). 65756-41-4|this compound.

- Chem-Impex. (n.d.). Bromure de 4-éthyl-4-méthylmorpholinium.

- ResearchGate. (2025, August 9). 1H and 13C NMR spectra of N-substituted morpholines.

- PMC. (n.d.). 4-Methylmorpholinium bromide.

- PMC. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

- PubChemLite. (n.d.). 4-(2-(n-benzylbenzamido)ethyl)-4-methylmorpholinium bromide.

- Chem-Impex. (n.d.). 4-Ethyl-4-methylmorpholinium bromide.

- ECHEMI. (n.d.). Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | 65756-41-4.

- ResearchGate. (2025, August 6). Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO).

- ChemicalBook. (n.d.). N-Ethylmorpholine(100-74-3) 1H NMR spectrum.

- SpectraBase. (n.d.). N-Methylmorpholine N-oxide - Optional[FTIR] - Spectrum.

- National Institute of Standards and Technology. (n.d.). Ethyl bromide - NIST WebBook.

- IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES.

- PrepChem.com. (n.d.). Synthesis of Example 1: N-Butyl-N-methylmorpholinium bromide.

- Bulletin of the Korean Chemical Society. (n.d.). Thermal Unimolecular Decomposition Reactions of Ethyl Bromide.

- MDPI. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran.

- ResearchGate. (2025, August 7). Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate.

- National Institute of Standards and Technology. (n.d.). Ethyl bromide - NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Homatropine methyl bromide - NIST WebBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 65756-41-4: Morpholinium, 4-ethyl-4-methyl-, bromide (… [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 65756-41-4 [sigmaaldrich.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methylmorpholinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-4-methylmorpholin-4-ium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and properties of 4-Ethyl-4-methylmorpholin-4-ium bromide (CAS No. 65756-41-4). While this quaternary ammonium salt is utilized in various applications, including as a phase-transfer catalyst and an ionic liquid precursor, detailed experimental structural data in the public domain is notably scarce. This guide synthesizes available information with established chemical principles to present a robust model of its molecular architecture. We will delve into its covalent framework, predict its three-dimensional conformation, outline a reliable synthetic protocol, and forecast its expected spectroscopic signatures. This document is intended to serve as a foundational resource for researchers employing or investigating this compound and its derivatives.

Introduction and Strategic Context

This compound is a quaternary ammonium salt distinguished by a morpholine core.[1] The central nitrogen atom is rendered permanently cationic through quaternization with both a methyl and an ethyl group, with bromide serving as the counter-ion.[2] This structure imparts properties that make it valuable in several scientific domains. It is recognized as an effective phase-transfer catalyst, facilitating reactions between immiscible phases, and is explored for its potential in developing ionic liquids—a class of salts with low melting points and thermal stability.[3] Furthermore, its applications extend to electrolyte solutions, pharmaceutical development, and biochemical research.[3]

Despite its utility, a comprehensive, publicly available crystal structure analysis for this specific compound has not been reported. This guide, therefore, bridges this knowledge gap by combining catalog data with predictive methodologies based on foundational spectroscopic principles and data from analogous structures.

Molecular Structure and Stereochemistry

The defining feature of this compound is the central, positively charged nitrogen atom, which is covalently bonded to four carbon atoms: two belonging to the morpholine ring, one to a methyl group, and one to an ethyl group.[2]

Covalent Framework

The molecular formula of the cationic component is C₇H₁₆NO⁺, paired with a bromide anion (Br⁻).[4] The core of the cation is a saturated six-membered morpholine ring. This heterocyclic system contains an ether linkage (C-O-C) opposite the nitrogen atom. The nitrogen atom is tetra-substituted, resulting in a permanent positive charge.

Caption: 2D representation of the 4-Ethyl-4-methylmorpholin-4-ium cation.

Predicted Conformation

Saturated six-membered heterocyclic rings, such as morpholine, predominantly adopt a chair conformation to minimize torsional and steric strain. It is highly probable that the morpholine ring in the 4-Ethyl-4-methylmorpholin-4-ium cation also exists in a stable chair form. The substituents on the nitrogen atom (the second ring carbon, the methyl group, and the ethyl group) will occupy axial and equatorial positions. Dynamic ring flipping would occur in solution.

Synthesis Protocol: Quaternization of N-Methylmorpholine

The synthesis of this compound is a classic example of an Sₙ2 reaction, specifically, the quaternization of a tertiary amine. The lone pair of electrons on the nitrogen atom of N-methylmorpholine acts as a nucleophile, attacking the electrophilic ethyl group of ethyl bromide.[5]

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylmorpholine (1.0 eq.) in a suitable solvent such as acetonitrile or acetone.

-

Addition of Alkylating Agent: To the stirred solution, add ethyl bromide (1.0-1.2 eq.) dropwise at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate of reaction. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting amine.

-

Product Isolation: Upon completion, the quaternary ammonium salt, which is often insoluble in the reaction solvent, may precipitate out. If not, the product can be precipitated by adding a non-polar solvent like diethyl ether or hexane.

-

Purification: The resulting solid is collected by vacuum filtration.

-

Washing and Drying: The collected solid is washed with a small amount of cold diethyl ether to remove any unreacted starting materials and then dried under vacuum to yield the final product.

This self-validating protocol relies on the significant polarity difference between the neutral tertiary amine starting material and the ionic quaternary ammonium salt product, allowing for straightforward isolation and purification.

Physicochemical and Spectroscopic Characterization

Due to the absence of published primary spectra, this section details the expected analytical results based on the known molecular structure and data from analogous compounds. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 65756-41-4 | [2][3] |

| Molecular Formula | C₇H₁₆BrNO | [3][4] |

| Molecular Weight | 210.12 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 177-187 °C | [3] |

| Purity | ≥ 97% (Typical) | [3] |

| SMILES | CC[N+]1(CCOCC1)C.[Br-] | [2] |

| InChIKey | ACQZVWGQFXXTIX-UHFFFAOYSA-M | [4] |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl, methyl, and morpholine ring protons.

-

Ethyl Group: A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -N-CH₂-). The quartet will be downfield from the triplet due to the deshielding effect of the adjacent positively charged nitrogen.

-

Methyl Group: A sharp singlet integrating to 3H (for the -N-CH₃). This will be a downfield singlet due to the direct attachment to the cationic nitrogen.

-

Morpholine Ring: The eight protons on the morpholine ring are diastereotopic and will likely appear as complex multiplets. The four protons on the carbons adjacent to the nitrogen (-N-CH₂-) will be further downfield than the four protons on the carbons adjacent to the oxygen (-O-CH₂-).

-

-

¹³C NMR: The carbon NMR spectrum should display six unique signals.

-

Ethyl Group: Two signals, one for the -CH₃ carbon and one for the -N-CH₂- carbon.

-

Methyl Group: One signal for the -N-CH₃ carbon.

-

Morpholine Ring: Two signals for the methylene carbons. The signal for the carbons adjacent to the nitrogen will be downfield compared to the signal for the carbons adjacent to the oxygen.

-

The IR spectrum will be dominated by absorptions corresponding to C-H and C-O bonds.

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the ethyl, methyl, and morpholine groups.[6]

-

C-O Stretching: A strong, characteristic absorption in the 1080-1300 cm⁻¹ range due to the C-O-C ether linkage within the morpholine ring.[1]

-

C-N Stretching: This absorption is typically weaker and can be found in the fingerprint region.

As a pre-formed cation, this compound is ideally suited for analysis by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.[3]

-

Expected Ion: The primary ion observed will be the cation [C₇H₁₆NO]⁺.

-

Expected m/z: The calculated monoisotopic mass of the cation is approximately 130.1232 u. The spectrum should show a prominent peak at this mass-to-charge ratio. Fragmentation analysis (MS/MS) could be used to further confirm the structure by observing the loss of the ethyl or methyl groups.

Conclusion

This compound is a structurally straightforward yet functionally significant quaternary ammonium salt. While a definitive solid-state structure via X-ray crystallography is not publicly available, its molecular architecture can be confidently described through an understanding of its covalent bonding, the predictable chair conformation of its morpholine ring, and its straightforward synthesis via amine quaternization. The predicted spectroscopic data provided in this guide offers a valuable framework for the empirical characterization of this compound, enabling researchers to verify its identity and purity in their own applications. This synthesis of known data and predictive analysis provides a solid foundation for any scientist or developer working with this versatile molecule.

References

- Shackman, H. (2014). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 345-351.

- Ruan, T., et al. (2022). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine.

- Li, Y., et al. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(18), 7634-7640.

- Ruan, T., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine.

- Benchchem. (n.d.). This compound.

- Chem-Impex. (n.d.). 4-Ethyl-4-methylmorpholinium bromide.

- CymitQuimica. (n.d.). This compound.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.

- University of California, Los Angeles. (n.d.). IR Absorption Table.

- Oregon State University. (n.d.). 1H NMR Chemical Shifts.

- ChemicalBook. (n.d.). N-Ethylmorpholine(100-74-3) 1H NMR spectrum.

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

- UCLA Chemistry Department. (n.d.). IR Absorption Table.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Pál, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5349–5357.

- Wang, Y., et al. (2025). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation.

- Hainan Sincere Industries. (n.d.). N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection.

- Organic Chemistry Portal. (n.d.). N-Methylmorpholine N-oxide (NMO).

- Asian Journal of Chemistry. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(15), 8427-8430.

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

- PubChem. (n.d.). N-Ethyl-N-methylmorpholinium bromide.

- Semantic Scholar. (2007). Direct etherification of alkyl halides by sodium hydride in the presence of N,N-dimethylformamide.

- ResearchGate. (2025). ChemInform Abstract: Synthesis of N,N′Dialkyl9,9′-biacridylidenes and 9,9′-Biacridinium Nitrates Containing Long Alkyl Chains.

- ResearchGate. (2025). Direct Etherification of Alkyl Halides by Sodium Hydride in the Presence of N,N-Dimethylformamide.

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. N-Ethyl-N-methylmorpholinium bromide | C7H16NO.Br | CID 103453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. University of Southampton - Mass Spectrometry - Help - Interpretation of Spectre [southampton.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 65756-41-4 | Benchchem [benchchem.com]

- 6. eng.uc.edu [eng.uc.edu]

Thermal Stability of 4-Ethyl-4-methylmorpholin-4-ium Bromide: A Methodological and Mechanistic Evaluation

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 4-Ethyl-4-methylmorpholin-4-ium bromide (C₇H₁₆BrNO), a quaternary ammonium salt with significant potential in the development of ionic liquids (ILs) for applications ranging from phase transfer catalysis to electrochemical systems.[1] As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the factors governing the thermal decomposition of morpholinium-based ILs. We present not only the theoretical underpinnings but also detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These protocols are designed as self-validating systems to ensure data integrity and reproducibility. The guide elucidates the causal relationships between molecular structure and thermal behavior, postulates a likely decomposition mechanism, and provides a framework for researchers and drug development professionals to accurately assess the operational limits of this and similar compounds.

Introduction: The Morpholinium Cation in Advanced Applications

This compound is a member of the morpholinium-based ionic liquid family. These compounds are gaining considerable attention due to their unique physicochemical properties, including potential for lower toxicity compared to more common imidazolium or pyridinium cations.[2][3] The core morpholinium structure, combined with the tunability offered by N-alkylation, allows for the design of ILs with specific properties for diverse applications such as organic synthesis, the preparation of nanomaterials, and as electrolytes in electrochemical devices.[2][4] The utility of this compound in these fields is fundamentally linked to its stability under operational stress, with thermal stability being a primary determinant of its viable working temperature range.[5]

The Imperative of Thermal Stability

The thermal stability of an ionic liquid dictates its maximum operating temperature and long-term performance.[6][7] For applications in synthesis, catalysis, or as heat-transfer fluids, a high decomposition temperature is crucial.[5][8] Degradation of the IL not only compromises the process but can also generate volatile and potentially hazardous byproducts. Therefore, a rigorous and nuanced understanding of a candidate IL's thermal limits is a non-negotiable prerequisite for its successful implementation. This involves more than identifying a single decomposition temperature; it requires an appreciation for both short-term (dynamic) and long-term (isothermal) stability.[9][10]

Governing Factors of Thermal Stability in Morpholinium Salts

The thermal stability of an ionic liquid is not an arbitrary value but a consequence of its molecular architecture. The interplay between the cation and anion dictates the strength of the ionic interactions and the susceptibility of the compound to decomposition.[11][12]

Cation Structure: The Role of the Morpholinium Ring and Alkyl Substituents

The morpholinium cation is a saturated heterocyclic structure. Compared to aromatic cations like imidazolium, it lacks resonance stabilization, which can influence its intrinsic stability. The stability is further modulated by the nature of the alkyl substituents on the quaternary nitrogen. Generally, longer alkyl chains can sometimes lead to lower thermal stability.[6] The decomposition of quaternary ammonium salts can be initiated by the cleavage of the N-C bonds.

Anion Influence: The Nucleophilicity of Bromide

The anion is often the primary determinant of an ionic liquid's thermal stability.[11][12] Halide anions, and bromide in particular, are known to be more nucleophilic than larger, charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tetrafluoroborate ([BF₄]⁻). This higher nucleophilicity can facilitate decomposition pathways, such as nucleophilic substitution reactions (Sₙ2), where the bromide ion attacks an electrophilic carbon on the cation's alkyl groups.[13][14] Consequently, ILs with halide anions often exhibit lower thermal stability compared to their counterparts with weakly coordinating anions.[15] For some N-alkyl-N-methylmorpholinium bromides, decomposition temperatures have been observed to be below approximately 230°C.[15]

Experimental Framework for Stability Assessment

A dual-technique approach is essential for a complete picture of thermal behavior. Thermogravimetric Analysis (TGA) quantifies thermal stability by measuring mass loss versus temperature, while Differential Scanning Calorimetry (DSC) identifies phase transitions.

Core Methodology: Thermogravimetric Analysis (TGA)

TGA is the definitive technique for determining the decomposition temperature of ILs.[6] A sample is heated at a controlled rate in a specific atmosphere, and its mass is continuously monitored. The resulting data provide key parameters such as the onset decomposition temperature (T_onset), which is a critical indicator of short-term thermal stability.[6][10]

Complementary Technique: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[16] It is used to determine phase transitions such as melting point (Tₘ), crystallization temperature (Tₑ), and glass transition temperature (T₉).[16][17] These parameters define the temperature range in which the material exists in a stable liquid state, which is essential for its application as an ionic liquid.[16] For this compound, a melting point between 177 °C and 187 °C has been reported.[1]

Protocol: High-Fidelity TGA of this compound

This protocol is designed to provide a robust and reproducible measure of the short-term thermal stability of the title compound.

Instrumentation and Materials

-

Thermogravimetric Analyzer: Calibrated, with a high-precision balance.

-

Sample Pans: Platinum or alumina crucibles (100 µL). Inertness is key to prevent catalytic decomposition.

-

Atmosphere: High-purity nitrogen (99.999% or higher). An inert atmosphere is crucial to prevent oxidative decomposition, which can occur at lower temperatures.[6]

-

Sample: this compound, verified for purity (≥97%). Impurities like water or residual solvents can significantly lower the observed decomposition temperature.[11]

Sample Preparation and Validation

-

Drying: Dry the sample under a high vacuum at a temperature well below its melting point (e.g., 60-80 °C) for at least 12 hours to remove any absorbed water or volatile impurities.

-

Handling: Perform all sample handling in an inert atmosphere (e.g., a glovebox) to prevent moisture reabsorption.

-

Sample Mass: Accurately weigh a sample of 5–10 mg into the TGA pan. This mass is large enough to be representative but small enough to minimize thermal gradients within the sample.

Detailed Experimental Workflow

The following workflow ensures high-quality, interpretable data.

-

Purge and Tare: Place the prepared sample crucible into the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 50–100 mL/min for at least 30 minutes to establish an inert environment. Tare the balance.

-

Equilibration: Equilibrate the sample at a starting temperature of 30 °C and hold for 5 minutes to ensure thermal stability before the heating ramp begins.

-

Heating Ramp: Heat the sample from 30 °C to a final temperature well above the expected decomposition (e.g., 600 °C). A heating rate of 10 °C/min is a standard convention that allows for comparison across different studies.[6] Slower rates can provide a more accurate, albeit lower, T_onset, while faster rates can overestimate stability.[6][9]

-

Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

Data Analysis and Interpretation

-

TGA Curve: Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

Derivative Thermogram (DTG): Plot the first derivative of the TGA curve (d(mass)/dT). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss (T_peak).

-

Onset Temperature (T_onset): Determine the T_onset from the TGA curve. This is typically calculated as the intersection of the tangent drawn from the point of maximum slope on the mass loss curve with the baseline. This value represents the temperature at which significant decomposition begins.[6]

Protocol: DSC Analysis for Phase Transition Identification

This protocol details the procedure for identifying key phase transitions.

Instrumentation and Materials

-

Differential Scanning Calorimeter: Calibrated with high-purity standards (e.g., indium).

-

Sample Pans: Hermetically sealed aluminum pans to prevent any mass loss during heating.

-

Atmosphere: High-purity nitrogen.

-

Sample: this compound, prepared as in section 5.2.

Detailed Experimental Workflow

-

Sample Preparation: Hermetically seal 3–5 mg of the dried sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Thermal Cycle:

-

First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its reported melting point (e.g., 200 °C) at a rate of 10 °C/min. This scan removes the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 200 °C to a low temperature (e.g., -80 °C) at 10 °C/min. This scan will reveal any crystallization (exothermic) or glass transition events.

-

Second Heating Scan: Heat the sample from -80 °C back to 200 °C at 10 °C/min. This scan provides a clearer view of the glass transition (T₉), cold crystallization (T_cc), and melting point (Tₘ).[16]

-

-

Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic (melting) and exothermic (crystallization) peaks, as well as step changes in the baseline (glass transition).

Anticipated Results and Discussion

Based on the known properties of similar morpholinium halide salts, we can anticipate the thermal profile of this compound.

Expected Thermal Profile

The following table summarizes the expected thermal data points for the compound.

| Parameter | Symbol | Anticipated Value | Analysis Method | Significance |

| Melting Point | Tₘ | 177 - 187 °C[1] | DSC | Defines the transition from solid to liquid state. |

| Onset Decomposition Temp. | T_onset | ~200 - 230 °C | TGA | Marks the beginning of significant thermal degradation. |

| Peak Decomposition Temp. | T_peak | ~220 - 250 °C | TGA (DTG) | Temperature of maximum decomposition rate. |

Note: T_onset and T_peak values are estimates based on data for similar N-alkyl-N-methylmorpholinium bromides and the known destabilizing effect of the bromide anion.[15]

Postulated Decomposition Pathway